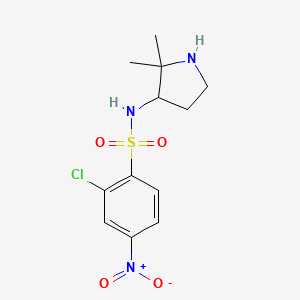![molecular formula C14H20N4 B6975366 1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine](/img/structure/B6975366.png)
1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine is an organic compound that features a pyrazole ring and a pyridine ring connected through an ethanamine linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Alkylation of the Pyrazole Ring: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and ammonia or an amine.
Linking the Rings: The final step involves linking the pyrazole and pyridine rings through an ethanamine linker. This can be achieved by reacting the alkylated pyrazole with 2-methyl-3-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions: 1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Industrial Applications: It may be used in the development of new catalysts or as a ligand in coordination chemistry, contributing to advancements in industrial processes.
作用機序
The mechanism of action of 1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
- 1-(1-methylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine
- 1-(1-ethylpyrazol-4-yl)-N-[(3-methylpyridin-2-yl)methyl]ethanamine
- 1-(1-ethylpyrazol-4-yl)-N-[(2-ethylpyridin-3-yl)methyl]ethanamine
Comparison: 1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine is unique due to the specific positioning of the ethyl group on the pyrazole ring and the methyl group on the pyridine ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from similar compounds. The presence of the ethyl group on the pyrazole ring may enhance its lipophilicity and membrane permeability, while the methyl group on the pyridine ring can affect its binding affinity to molecular targets.
特性
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-4-18-10-14(9-17-18)12(3)16-8-13-6-5-7-15-11(13)2/h5-7,9-10,12,16H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQDTLULDNRCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C)NCC2=C(N=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(3-methoxyspiro[3.3]heptan-1-yl)amino]phenyl]propanamide](/img/structure/B6975294.png)
![N-(5-oxaspiro[3.5]nonan-8-yl)-N'-phenylpropane-1,3-diamine](/img/structure/B6975295.png)
![tert-butyl (2S)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975308.png)
![tert-butyl (2R)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975314.png)
![3-[[(2,5-dimethyloxolan-3-yl)amino]methyl]-N-propylbenzamide](/img/structure/B6975321.png)
![2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6975324.png)
![3,3-difluoro-N-[[1-(4-methoxyphenyl)pyrazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B6975330.png)
![N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine](/img/structure/B6975345.png)
![1-[4-[1-[(2-Methylpyridin-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one](/img/structure/B6975346.png)
![5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine](/img/structure/B6975356.png)
![N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine](/img/structure/B6975369.png)
![1-(2-Bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol](/img/structure/B6975385.png)
![1-(2-Bromophenyl)-2-[(2-fluoro-3-methoxyphenyl)methylamino]ethanol](/img/structure/B6975398.png)
